

A Comparative Guide to the Structure-Activity Relationship of Pyrazinecarbonitrile Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-5-chloropyrazine-2-carbonitrile

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Pyrazinecarbonitrile derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of their structure-activity relationships (SAR), focusing on their anticancer and kinase inhibitory effects. The information presented herein is supported by experimental data from recent studies to aid in the rational design of novel therapeutics.

Quantitative Structure-Activity Relationship Data

The biological activity of pyrazinecarbonitrile derivatives is highly dependent on the nature and position of substituents on the pyrazine ring. The following table summarizes the quantitative data for key derivatives, highlighting their inhibitory concentrations against various biological targets.

Compound ID	Target	IC50 / EC50 (μM)	Cell Line(s)	Reference
Imidazo[1,2-a]pyrazines				
Compound 54	CDK9	7.88	Human breast cancer cell lines	[1]
Compound 55	CDK9	5.12	Human breast cancer cell lines	[1]
Fused bicyclic pyrazines				
Unnamed	Fyn Kinase	0.22 - 0.48	-	[1]
3-Amino-pyrazine-2-carboxamides				
Compound 18i	FGFR1-4	Submicromolar	Multiple cancer cell lines with FGFR abnormalities	[2]
Chalcone-pyrazine derivatives				
Compound 49	-	0.13 (A549), 0.19 (Colo-205)	A549, Colo-205	[3]
Compound 50	-	0.18	MCF-7	[3]
Compound 51	-	0.012 (MCF-7), 0.045 (A549), 0.33 (DU-145)	MCF-7, A549, DU-145	[3]
Ligustrazine-curcumin hybrids				

Compounds 79-81		-	0.60 - 2.85	A549, A549/DDP	[4]
9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues					
Analogue 1	USP8	Potent and selective inhibition	-		[5]
Prexasertib (LY2606368)					
Prexasertib	CHK1	0.001	-		[1]
CHK2	0.008	-			[1]
RSK1	0.009	-			[1]
Erdafitinib (JNJ-42756493)					
Erdafitinib	FGFR1	0.0012	-		[1]
FGFR2	0.0025	-			[1]
FGFR3	0.003	-			[1]
FGFR4	0.0057	-			[1]

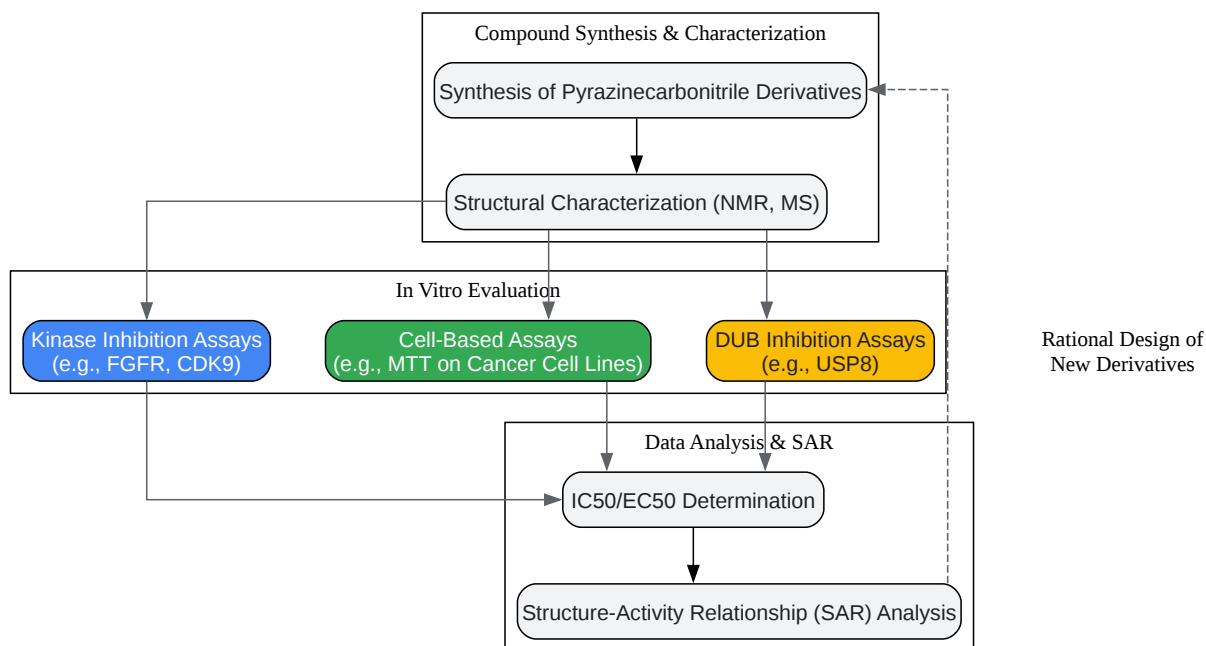
Key Structure-Activity Relationship Insights

The data reveals several key trends in the SAR of pyrazinecarbonitrile derivatives:

- Substitution at the Amino Group: For 3-amino-pyrazine-2-carboxamide derivatives, modifications at the 3-amino position significantly influence their inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs). The introduction of specific moieties can lead to potent and selective pan-FGFR inhibitors.[2]

- **Fused Ring Systems:** The fusion of other heterocyclic or carbocyclic rings to the pyrazine scaffold, as seen in imidazo[1,2-a]pyrazines and other bicyclic systems, is a successful strategy for developing potent kinase inhibitors targeting enzymes like CDK9 and Fyn kinase.[\[1\]](#)
- **Hybrid Molecules:** Combining the pyrazinecarbonitrile core with other pharmacologically active motifs, such as chalcones or curcumin, has yielded hybrid compounds with significant cytotoxic effects against various cancer cell lines.[\[3\]](#)[\[4\]](#)
- **Carboxamide Modifications:** The nature of the substituent on the carboxamide nitrogen in 3-amino-pyrazine-2-carboxamide derivatives plays a crucial role in target binding and overall activity.[\[2\]](#)

The following diagram illustrates the general SAR principles for pyrazinecarbonitrile derivatives based on the reviewed literature.



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- To cite this document: BenchChem. [A Comparative Guide to the Structure-Activity Relationship of Pyrazinecarbonitrile Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112756#structure-activity-relationship-sar-of-pyrazinecarbonitrile-derivatives]

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